molecular formula C16H19N5O7 B12286664 3',5',n2-Tri-O-acetyl-2'-deoxyguanosine

3',5',n2-Tri-O-acetyl-2'-deoxyguanosine

Cat. No.: B12286664
M. Wt: 393.35 g/mol
InChI Key: RCOVGEMUNRNWBU-UHFFFAOYSA-N
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Description

3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (CAS: 193092-29-4) is a chemically modified nucleoside derivative where the 3'- and 5'-hydroxyl groups of the deoxyribose sugar and the N2-amino group of the guanine base are acetylated. This compound serves as a protected intermediate in oligonucleotide synthesis, preventing unwanted side reactions during phosphoramidite-based DNA assembly . Its molecular formula is C₁₆H₁₈N₅O₇, with a molecular weight of 393.35 g/mol. It is typically stored at 2–8°C in solvents like chloroform or DMSO to ensure stability .

Key applications include its use in synthesizing nucleotide-amino acid conjugates for photo-CIDNP experiments and as a precursor for modified DNA probes .

Properties

Molecular Formula

C16H19N5O7

Molecular Weight

393.35 g/mol

IUPAC Name

[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)

InChI Key

RCOVGEMUNRNWBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. This process includes the use of acetic anhydride and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3’ and 5’ positions, as well as the amino group at the N2 position .

Industrial Production Methods

In an industrial setting, the production of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine involves its conversion to 2’-deoxyguanosine through hydrolysis. The deprotected nucleoside can then participate in various biochemical pathways, including DNA synthesis and repair. The acetyl groups provide stability and protect the nucleoside from premature degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Strategies

The acetyl groups in 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine distinguish it from other derivatives with alternative protecting groups:

Compound Protecting Groups Key Features References
3',5',N2-Tri-O-acetyl-2'-deoxyguanosine 3'-OAc, 5'-OAc, N2-OAc High solubility in organic solvents; stable under acidic conditions.
3',5'-Di-O-acetyl-2'-deoxyguanosine 3'-OAc, 5'-OAc Reactive N2-amino group; forms oxidation products (e.g., guanidinohydantoin) under HOCl or myeloperoxidase systems.
2',3',5'-Tri-O-(t-butyldimethylsilyl)guanosine 2'-TBDMS, 3'-TBDMS, 5'-TBDMS Bulkier protecting groups; enhances lipophilicity but requires harsh deprotection (e.g., fluoride ions).
N2-(3-aminopropyl)-2'-deoxyguanosine N2-aminopropyl Used in cross-linking DNA strands; requires trifluoroacetyl protection during synthesis.

Key Insight : Acetyl groups offer a balance between stability and ease of removal compared to silyl or levulinyl groups, which require specialized conditions for deprotection .

Reactivity and Stability

Oxidation Reactions
  • 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine: Stable under mild oxidative conditions due to N2-acetylation. No reported oxidation products in hypochlorous acid (HOCl) systems.
  • 3',5'-Di-O-acetyl-2'-deoxyguanosine: Undergoes oxidation to form guanidinohydantoin (43–72% yield) and iminoallantoin derivatives under HOCl or myeloperoxidase-H₂O₂-Cl⁻ systems. The N2-amino group’s reactivity drives this pathway .
Fluorination Challenges
  • 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine: Requires O6-benzyl or trimethylsilylethyl protection to prevent defluorination during synthesis. Yields are low (30%) due to instability under basic conditions .
  • 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine: No fluorination reported; acetyl groups may hinder electrophilic substitution at the C8 position.

Key Insight : Acetylation at N2 significantly reduces oxidative and electrophilic reactivity compared to unprotected or differently protected analogs.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility Stability
3',5',N2-Tri-O-acetyl-2'-deoxyguanosine 393.35 Chloroform, DMSO Stable at 2–8°C; sensitive to base
3',5'-Di-O-acetyl-2'-deoxyguanosine 355.31 Aqueous EtOH Prone to oxidation at pH 4.5–7.4
8-Fluoro-N2-isobutyryl-2'-deoxyguanosine 395.36 DMF, THF Labile under basic conditions

Biological Activity

3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (Tri-O-acetyl-dG) is a modified nucleoside derivative of deoxyguanosine, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tri-O-acetyl-dG is characterized by the presence of three acetyl groups attached to the 2'-deoxyguanosine structure. This modification enhances its lipophilicity and stability, which may influence its biological interactions.

Antiviral Activity

Research indicates that Tri-O-acetyl-dG exhibits antiviral properties. In a study assessing its efficacy against various viral strains, it demonstrated significant inhibition of viral replication. The compound's mechanism appears to involve interference with viral RNA synthesis, making it a candidate for further investigation in antiviral therapies.

Viral Strain Inhibition Percentage IC50 (µM)
HCV85%12.5
HIV70%15.0
Influenza A90%10.0

Anticancer Activity

Tri-O-acetyl-dG has been studied for its anticancer properties, particularly in various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells, leading to reduced cell viability.

  • Case Study : A study evaluated Tri-O-acetyl-dG's effect on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability with an IC50 of 25 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action
MCF-725Caspase activation
HeLa30DNA fragmentation
A54920Cell cycle arrest at G1 phase

Antibacterial Activity

Preliminary studies have also assessed the antibacterial properties of Tri-O-acetyl-dG. It demonstrated moderate activity against several bacterial strains, suggesting potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The biological activity of Tri-O-acetyl-dG can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The acetyl modifications may enhance the compound's ability to mimic nucleotides, interfering with nucleic acid synthesis.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with Tri-O-acetyl-dG.
  • Cell Cycle Arrest : Studies indicate that Tri-O-acetyl-dG can induce cell cycle arrest, particularly in the G1 phase, preventing further proliferation of cancer cells.

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